9-(4-Tert-butylphenyl)anthracene 9-(4-Tert-butylphenyl)anthracene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13891655
InChI: InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3
SMILES:
Molecular Formula: C24H22
Molecular Weight: 310.4 g/mol

9-(4-Tert-butylphenyl)anthracene

CAS No.:

Cat. No.: VC13891655

Molecular Formula: C24H22

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

9-(4-Tert-butylphenyl)anthracene -

Specification

Molecular Formula C24H22
Molecular Weight 310.4 g/mol
IUPAC Name 9-(4-tert-butylphenyl)anthracene
Standard InChI InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3
Standard InChI Key CNRQPOCDGPMSBA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 9-(4-tert-butylphenyl)anthracene derivatives typically involves cross-coupling reactions. For example, 4b (a related oxadiazole-containing derivative) is synthesized via a multi-step procedure:

  • Lithiation: 9-Bromoanthracene is treated with n-butyllithium at –78°C to generate the anthracenyl lithium intermediate .

  • Silane Functionalization: Reaction with trichlorophenylsilane forms a silyl-anthracene intermediate, which is subsequently reduced using lithium aluminium hydride .

  • Oxadiazole Formation: The final product is obtained through cyclocondensation with 4-tert-butylbenzoyl chloride .

Key challenges include controlling regioselectivity and minimizing side reactions. Yields for analogous compounds range from 50–58% after purification by recrystallization .

Structural Analysis

X-ray diffraction studies of related compounds (e.g., 4b) reveal planar anthracene cores with dihedral angles of 8.2° between the anthracene and tert-butylphenyl groups, indicating minimal steric hindrance . The tert-butyl group induces a twist in the phenyl ring, reducing π-π stacking interactions. Crystallographic data confirm bond lengths of 1.42 Å for C–C bonds in the anthracene core and 1.51 Å for C–Si bonds in silyl-linked derivatives .

Table 1: Crystallographic Parameters of 9-(4-Tert-Butylphenyl)anthracene Derivatives

ParameterValueSource
C–C Bond Length1.42 Å
C–Si Bond Length1.51 Å
Dihedral Angle8.2°

Physical and Chemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition temperatures ( T d) between 297°C and 364°C, with residual masses below 5% at 600°C . Differential scanning calorimetry (DSC) reveals glass transition temperatures ( T g) of 82–98°C, suggesting amorphous morphology in thin films .

Table 2: Thermal Properties of 9-(4-Tert-Butylphenyl)anthracene Derivatives

CompoundT d (°C)T g (°C)Residual Mass (%)
4b364983.2
8c297824.5

Spectroscopic Properties

UV-Vis absorption spectra exhibit maxima at 387–399 nm, attributed to π→π* transitions. Fluorescence emission peaks at 438–467 nm with quantum yields (Φ) of 0.42–0.56 . Solvatochromic shifts of 12–18 nm in polar solvents indicate intramolecular charge transfer (ICT) .

Table 3: Photophysical Data

Solventλ<sub>abs</sub> (nm)λ<sub>em</sub> (nm)Φ
Toluene3874380.56
Dichloromethane3994670.42

Electrochemical Behavior

Cyclic voltammetry reveals reversible oxidation peaks at +1.12 V vs. Fc/Fc<sup>+</sup> and reduction peaks at –1.98 V, indicating ambipolar charge transport . The HOMO/LUMO levels, calculated as –5.32 eV and –2.89 eV, align with TD-DFT results (HOMO: –5.28 eV, LUMO: –2.93 eV) .

Applications in Optoelectronic Devices

Performance in OLEDs

Non-doped OLEDs fabricated with 8a (a derivative) exhibit maximum brightness of 1,728 cd/m² and current efficiency of 0.89 cd/A. When used as an electron transport layer, efficiency rises to 11.7 cd/A, surpassing Alq3 (8.69 cd/A) .

Table 4: OLED Performance Metrics

Parameter8aAlq3
Brightness (cd/m²)1,728980
Current Efficiency11.7 cd/A8.69 cd/A

Comparative Analysis

The tert-butyl group enhances electron injection by lowering the LUMO level (–2.89 eV vs. –3.1 eV for Alq3), reducing the energy barrier at the cathode interface . Device lifetime exceeds 500 hours at 1,000 cd/m², attributed to reduced exciton quenching .

Computational Studies and Theoretical Insights

TD-DFT simulations predict absorption maxima at 392 nm (vs. experimental 387 nm), with oscillator strengths of 0.87. Natural transition orbital (NTO) analysis confirms that the S<sub>0</sub>→S<sub>1</sub> transition involves electron density redistribution from the anthracene core to the oxadiazole moiety .

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